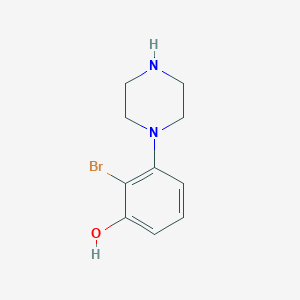

2-Bromo-3-(piperazin-1-yl)phenol

Description

Contextualization within Halogenated Phenol (B47542) Chemistry

Halogenated phenols are a well-established class of compounds in organic chemistry, recognized for their diverse applications and reactivity profiles. The introduction of a halogen atom, such as bromine, onto the phenolic ring significantly influences the molecule's properties. The bromine atom in 2-Bromo-3-(piperazin-1-yl)phenol is positioned ortho to the hydroxyl group, a placement that can modulate the acidity of the phenol and influence its participation in hydrogen bonding. nih.gov Furthermore, the presence of a halogen provides a reactive handle for further synthetic modifications, such as cross-coupling reactions, which can be utilized to build more complex molecular structures. The study of halogenated phenols is crucial for understanding reaction mechanisms, including electrophilic aromatic substitution, where the interplay between the activating hydroxyl group and the deactivating but ortho-, para-directing halogen is a key consideration. orgsyn.org Research into compounds like ortho-bromophenol has also shed light on their metabolic pathways and potential biological activities. nih.gov

Significance of Piperazine (B1678402) Derivatives in Contemporary Chemical Research

The piperazine ring is a ubiquitous structural motif in a vast array of biologically active compounds and functional materials. wikipedia.orgmdpi.com This six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions offers a versatile scaffold that can be readily functionalized. nih.gov The presence of the piperazine moiety in this compound imparts basicity to the molecule and provides sites for hydrogen bonding, which can be critical for molecular recognition and binding to biological targets. mdpi.comnih.gov Piperazine and its derivatives are key components in numerous pharmaceuticals, including antipsychotics, antidepressants, and antihistamines, highlighting the privileged nature of this scaffold in medicinal chemistry. wikipedia.org The conformational flexibility of the piperazine ring also allows it to adopt various shapes to fit into binding pockets of enzymes and receptors.

Interdisciplinary Relevance of Phenol-Piperazine Hybrid Scaffolds

The combination of a phenol and a piperazine ring within a single molecule, as seen in this compound, creates a hybrid scaffold with significant interdisciplinary relevance. These scaffolds are of particular interest in medicinal chemistry, where the phenolic hydroxyl group can act as a hydrogen bond donor or a protonatable site, while the piperazine nitrogen atoms provide basic centers and points for further derivatization. This combination has been explored in the design of new therapeutic agents. For instance, phenylpiperazine derivatives have been investigated for their potential as anticancer agents and as ligands for dopamine (B1211576) receptors. nih.govnih.gov The specific substitution pattern in this compound, with the piperazine at the meta-position relative to the hydroxyl group and adjacent to the bromine, presents a unique structural framework that could lead to novel biological activities.

Overview of Key Academic and Research Areas Pertaining to the Compound

The unique structure of this compound positions it as a compound of interest in several key areas of academic and industrial research:

Synthetic Chemistry: The development of efficient and selective synthetic routes to access this compound and its analogs is a significant area of research. This includes exploring various coupling and substitution reactions to construct the core scaffold and introduce further modifications. researchgate.net

Medicinal Chemistry: Given the prevalence of both phenol and piperazine moieties in pharmaceuticals, this compound is a prime candidate for investigation into its potential biological activities. Research could focus on its utility as an intermediate for more complex drug molecules or its intrinsic activity against various diseases. nih.govresearchgate.net

Materials Science: The phenolic and piperazine groups can participate in the formation of supramolecular assemblies and coordination polymers. The bromine atom also offers a site for polymerization reactions, suggesting potential applications in the development of new functional materials.

Pharmacology: Should initial screenings reveal biological activity, detailed pharmacological studies would be necessary to understand the mechanism of action, target identification, and structure-activity relationships of this compound and its derivatives.

Interactive Data Table: Properties of Related Phenylpiperazine Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Research Area |

| 1-Phenylpiperazine | C10H14N2 | 162.23 | Precursor in drug synthesis wikipedia.org |

| m-Chlorophenylpiperazine (mCPP) | C10H13ClN2 | 196.68 | Serotonin receptor ligand wikipedia.org |

| 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | C26H25BrClN5OS | 586.93 | Antibacterial agents mdpi.com |

Interactive Data Table: Synthesis Methods for Related Halogenated Phenols and Piperazine Derivatives

| Reaction Type | Starting Materials | Reagents and Conditions | Product Type |

| Buchwald-Hartwig Amination | Aryl halide, Piperazine | Pd catalyst, Base (e.g., NaOtBu), Solvent (e.g., Dioxane) | N-Arylpiperazine nih.gov |

| Bromination of Phenols | Phenol | Bromine, Solvent (e.g., Nitrobenzene) | Bromophenol orgsyn.org |

| Mannich Reaction | 1,2,4-triazole derivative, Formaldehyde, 4-(4-bromophenyl)piperazine | Ethanol (B145695), Room Temperature | Mannich base of piperazine mdpi.com |

| Reductive Alkylation | Aldehyde, Arylpiperazine | Reducing agent (e.g., NaBH4), Solvent (e.g., Ethanol) | N-alkylated piperazine nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C10H13BrN2O |

|---|---|

Molecular Weight |

257.13 g/mol |

IUPAC Name |

2-bromo-3-piperazin-1-ylphenol |

InChI |

InChI=1S/C10H13BrN2O/c11-10-8(2-1-3-9(10)14)13-6-4-12-5-7-13/h1-3,12,14H,4-7H2 |

InChI Key |

NJAPACOONFEJBQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)C2=C(C(=CC=C2)O)Br |

Origin of Product |

United States |

Synthetic Methodologies for 2 Bromo 3 Piperazin 1 Yl Phenol and Analogs

Retrosynthetic Analysis and Strategic Disconnections of the Molecular Framework

Retrosynthetic analysis is a technique for planning a synthesis by working backward from the target molecule to simpler, commercially available starting materials. deanfrancispress.comicj-e.org For 2-Bromo-3-(piperazin-1-yl)phenol, the primary strategic disconnections involve the carbon-nitrogen (C-N) bond of the piperazine (B1678402) ring and the carbon-bromine (C-Br) bond on the aromatic ring.

Two logical disconnection points are:

C-N Bond Disconnection: This is the most common disconnection for amines. amazonaws.com It breaks the bond between the phenolic ring and the piperazine nitrogen. This leads to two key synthons: a 2-bromo-3-aminophenol precursor and piperazine. A forward synthesis would involve the reaction of a 2-bromo-3-halophenol with piperazine, likely through a nucleophilic aromatic substitution.

C-Br Bond Disconnection: This disconnection removes the bromine atom, suggesting a late-stage bromination of a 3-(piperazin-1-yl)phenol intermediate. This approach requires a regioselective bromination that favors the position ortho to the hydroxyl group and meta to the piperazine group.

A third, less direct, disconnection could involve the formation of the piperazine ring itself on a pre-functionalized phenol (B47542). This is a more complex route but can be effective for creating substituted piperazines. acs.orgorganic-chemistry.org Considering these options, the most straightforward synthetic strategies would involve either the bromination of a phenolic precursor followed by amination, or the amination of a phenolic precursor followed by bromination.

Classical and Modern Synthetic Approaches to the Phenol Core

The regioselective bromination of phenols is a well-established transformation. The hydroxyl group is a strong ortho-, para-directing group, which can make selective bromination challenging. For the synthesis of this compound, bromination would likely be performed on a precursor such as 3-aminophenol (B1664112) (with a protected amine) or 3-hydroxyphenol.

Several methods can be employed for regioselective bromination:

Electrophilic Bromination: Using reagents like N-Bromosuccinimide (NBS) or bromine (Br₂) in various solvents can achieve bromination. The regioselectivity can be influenced by the solvent and the presence of other functional groups.

Enzyme-Mediated Bromination: Biocatalytic methods can offer high regioselectivity under mild conditions.

Layered Double Hydroxides: A method using KBr and ZnAl-BrO₃⁻-layered double hydroxides has been developed for the regioselective monobromination of phenols. nih.gov This system shows a preference for the para position, but if that is blocked, the ortho position is favored. nih.gov

Bromination-Dehydrobromination: A novel method involves the reaction of substituted cyclohexanones with diethyl dibromomalonate, which results in the formation of 2-bromo substituted phenols. researchgate.net

Table 1: Comparison of Regioselective Bromination Techniques for Phenolic Substrates

| Method | Reagent(s) | Key Features |

|---|---|---|

| Electrophilic Bromination | N-Bromosuccinimide (NBS), Bromine (Br₂) | Classical method, regioselectivity can be solvent and substrate-dependent. |

| Layered Double Hydroxides | KBr, ZnAl-BrO₃⁻-LDHs | Excellent regioselectivity, cheap reagents, mild conditions. nih.gov |

| Bromination-Dehydrobromination | Diethyl dibromomalonate | Novel procedure starting from cyclohexanones. researchgate.net |

Precursor Synthesis and Functional Group Transformations

The choice of precursor is crucial for a successful synthesis. A common starting material could be 3-aminophenol, where the amino group can be protected before bromination and then deprotected for the subsequent piperazine introduction. Alternatively, the amino group could be converted to a bromine atom via a Sandmeyer reaction after the piperazine moiety is introduced.

Functional group interconversion (FGI) is a key strategy. amazonaws.com For instance, a nitro group can be reduced to an amine, which can then be diazotized and substituted. The synthesis of complex molecules often relies on a series of such transformations to build the desired structure.

Introduction of the Piperazine Moiety

The introduction of the piperazine ring is a key step in the synthesis of the target molecule. This can be achieved through several methods, primarily involving the formation of a C-N bond between the phenol ring and the piperazine nitrogen.

Nucleophilic aromatic substitution (SNA_r_) is a primary method for forming aryl-nitrogen bonds. researchgate.netresearchgate.netnih.gov In this context, a 2,3-disubstituted phenol, such as 2-bromo-3-fluorophenol (B45789) or 2-bromo-3-nitrophenol, would be reacted with piperazine. The reaction typically requires an electron-withdrawing group ortho or para to the leaving group to activate the ring for nucleophilic attack. youtube.com

The general mechanism involves the addition of the nucleophile (piperazine) to the aromatic ring, forming a negatively charged Meisenheimer complex, followed by the elimination of the leaving group. researchgate.net The reactivity of the leaving group often follows the order F > Cl ≈ Br > I in activated aryl substrates. nih.gov Copper-catalyzed conditions can also be employed for the synthesis of N-aryl-piperazines. rsc.org

Reductive amination is a versatile method for forming C-N bonds and can be used to synthesize piperazine derivatives. nih.govresearchgate.netresearchgate.net This pathway can be approached in a few ways:

Direct Reductive Amination: A phenolic aldehyde or ketone could be reacted with piperazine in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) to form the C-N bond.

Intramolecular Reductive Amination: A more complex route involves the construction of the piperazine ring on the phenol. This could start with a precursor containing a diamine side chain that can cyclize via intramolecular reductive amination. researchgate.net

The synthesis of monosubstituted piperazines can also be achieved through a one-pot procedure from a protonated piperazine, avoiding the need for protecting groups. nih.gov

Table 2: Key Synthetic Reactions for Piperazine Introduction

| Reaction Type | Description | Example Reaction |

|---|---|---|

| Nucleophilic Aromatic Substitution (SNA_r_) | Reaction of an activated aryl halide with piperazine. researchgate.netresearchgate.netnih.govnih.gov | 2-Bromo-3-nitrophenol + Piperazine → this compound (after reduction of nitro group) |

| Reductive Amination | Reaction of a carbonyl compound with an amine in the presence of a reducing agent. nih.govresearchgate.netresearchgate.net | 2-Bromo-3-hydroxybenzaldehyde + Piperazine + Reducing Agent → this compound |

| Copper-Catalyzed Amination | Cross-coupling reaction between an aryl halide and an amine catalyzed by a copper salt. rsc.org | 2,3-Dibromophenol + Piperazine + Cu(I) catalyst → this compound |

Formation of the Piperazine Ring on a Phenolic Scaffold

A primary approach to synthesizing compounds like this compound involves the construction of the piperazine ring directly onto the phenolic backbone. A common and effective method is the reaction of an appropriately substituted aminophenol with bis(2-chloroethyl)amine (B1207034).

For the specific synthesis of this compound, a plausible route would commence with 2-bromo-3-aminophenol. This starting material would undergo cyclization with bis(2-chloroethyl)amine hydrochloride. The reaction is typically carried out in a high-boiling point solvent such as diethylene glycol monomethyl ether at elevated temperatures. This method, while established, often requires careful optimization to achieve good yields, as competitive side reactions can occur.

Another strategy involves a one-pot, three-component reaction. For instance, phenolates can react with 1,4-diazabicyclo[2.2.2]octane (DABCO) and an aryl halide, such as 2-bromopyridine, in the presence of a base like cesium carbonate (Cs₂CO₃) in a solvent like dimethylformamide (DMF) at high temperatures to yield piperazine derivatives. While not a direct synthesis of the title compound, this methodology showcases the formation of the piperazine ring from a phenolic starting material.

Multi-Step Synthesis Sequences and Reaction Cascades

A representative multi-step synthesis for a substituted phenylpiperazine might involve:

Sulfonylation: Starting with a substituted aniline, a sulfonyl group is introduced.

Reduction: The sulfonylated compound is then reduced.

Alkylation: An alkyl group is introduced via an alkyl halide.

Cyclization: The piperazine ring is formed using bis(2-chloroethyl)amine hydrochloride.

N-Substitution: The final substituent is added to the piperazine nitrogen. mdpi.com

While not all steps may be necessary for every analog, this illustrates the modular nature of these syntheses.

Cascade reactions, or domino reactions, offer an elegant approach to complex molecule synthesis. For example, a cascade reaction involving a nitrosation and subsequent addition-elimination of nitroacetanilides has been developed for the synthesis of 1,4,2,5-dioxadiazine derivatives. rsc.org While this specific cascade does not produce a piperazine, the principle of designing a sequence of intramolecular reactions to build complex heterocyclic systems is highly relevant. A hypothetical cascade for a piperazine derivative could involve an initial intermolecular coupling followed by an intramolecular cyclization. For instance, an amidyl radical-initiated 5-exo-trig cyclization followed by a radical addition to a quinone has been used to synthesize γ-lactam-substituted quinone derivatives, demonstrating the power of cascade processes initiated by radical intermediates. nih.gov

Optimization of Reaction Conditions for Improved Yield and Selectivity

The efficiency of synthesizing this compound and its analogs is highly dependent on the optimization of reaction conditions. Key parameters that are frequently fine-tuned include the choice of catalyst, ligand, base, solvent, and temperature. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are commonly employed for the formation of the C-N bond between the aryl group and the piperazine nitrogen.

The selection of the palladium catalyst and its corresponding ligand is critical. For instance, in the synthesis of functionalized furans via palladium catalysis, PdCl₂(CH₃CN)₂ was found to be more efficient than Pd(OAc)₂ or Pd(acac)₂. mdpi.com For the amination of aryl halides, bulky biarylphosphine ligands such as tBuBrettPhos have been shown to be effective, even for challenging substrates like unprotected bromoimidazoles and bromopyrazoles. mit.edu

The choice of base and solvent also plays a significant role. In a study on the palladium-catalyzed borylation of aryl halides, triethylamine (B128534) was used as the base in dioxane. organic-chemistry.org For Buchwald-Hartwig aminations, bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are often employed. The solvent can dramatically influence the reaction outcome, with polar aprotic solvents like dioxane and DMF being common choices.

High-throughput experimentation (HTE) techniques are increasingly used to rapidly screen a wide range of reaction conditions. By running numerous small-scale reactions in parallel, the optimal combination of parameters can be identified efficiently. acs.org

Table 1: Optimization of Palladium-Catalyzed Amination Conditions

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Pd(dba)₂ | t-Bu-DPEphos | Et₃N | Dioxane | 80-100 | High | organic-chemistry.org |

| PdCl₂(CH₃CN)₂ | - | K₂CO₃ | Dioxane | 80 | 94 | mdpi.com |

| Pd₂ (dba)₃ | tBuXPhos | - | Rapeseed Oil | - | - | acs.org |

| Pd precatalyst | tBuBrettPhos | - | - | - | Moderate to Excellent | mit.edu |

This table presents a summary of optimized conditions from various palladium-catalyzed reactions, illustrating the impact of different components on reaction efficiency. The specific yields are often substrate-dependent.

Emerging Green Chemistry Principles in the Synthesis of Related Compounds

The pharmaceutical industry is increasingly adopting green chemistry principles to develop more sustainable and environmentally friendly synthetic processes. nih.gov These principles are being applied to the synthesis of piperazine derivatives to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Key green chemistry approaches relevant to the synthesis of this compound and its analogs include:

Use of Greener Solvents: Traditional solvents like DMF and dioxane are effective but pose environmental and health risks. Research is exploring the use of greener alternatives, such as vegetable oils (e.g., rapeseed oil), which have been successfully used as solvents for Buchwald-Hartwig amination reactions. acs.org

Catalyst Optimization and Recycling: Minimizing the loading of precious metal catalysts like palladium is a key goal. The use of highly active catalyst systems allows for lower catalyst concentrations. nih.gov Efforts are also being made to develop methods for the recovery and recycling of these metals from reaction mixtures.

Atom Economy: Synthetic routes are designed to maximize the incorporation of all starting materials into the final product, thus minimizing waste. Cascade reactions are an excellent example of atom-economical processes.

Energy Efficiency: The use of microwave irradiation can significantly shorten reaction times and reduce energy consumption compared to conventional heating. nih.gov

Flow Chemistry: Continuous flow processes offer several advantages over traditional batch synthesis, including better temperature control, improved safety, and the potential for easier scale-up and automation. A multi-step synthesis of the natural product (±)-oxomaritidine has been demonstrated in a continuous flow system, showcasing the potential of this technology for complex molecule synthesis.

By integrating these green chemistry principles, the synthesis of this compound and other valuable piperazine-containing compounds can be made more sustainable and efficient.

Chemical Reactivity and Derivatization Studies of 2 Bromo 3 Piperazin 1 Yl Phenol

Reactivity of the Bromine Substituent

The bromine atom, attached to the electron-rich phenolic ring, is a key handle for introducing molecular diversity. Its reactivity is primarily exploited through nucleophilic displacement and metal-catalyzed cross-coupling reactions.

Nucleophilic Displacement Reactions

While direct nucleophilic aromatic substitution (SNAr) on unactivated aryl halides is generally challenging, the presence of the electron-donating hydroxyl and piperazinyl groups can influence the electron density of the aromatic ring. However, SNAr reactions on such systems typically require strong nucleophiles and often harsh reaction conditions. The reactivity of the C-Br bond in 2-Bromo-3-(piperazin-1-yl)phenol towards various nucleophiles would be of significant interest to synthetic chemists. Studies investigating the displacement of the bromide with nucleophiles such as alkoxides, thiolates, and amines would provide valuable data on the compound's susceptibility to this class of reactions. A typical reaction scheme would involve the treatment of this compound with a nucleophile in a suitable solvent, often at elevated temperatures.

Due to the lack of specific published examples for this exact compound, a hypothetical data table illustrating potential outcomes is presented below.

| Nucleophile (Nu-H) | Product | Potential Conditions |

| Methanol (CH₃OH) | 2-Methoxy-3-(piperazin-1-yl)phenol | NaH, THF, reflux |

| Ethanethiol (C₂H₅SH) | 2-(Ethylthio)-3-(piperazin-1-yl)phenol | NaH, DMF, 100 °C |

| Pyrrolidine | 2-(Pyrrolidin-1-yl)-3-(piperazin-1-yl)phenol | Strong base, high temp. |

Table 1: Hypothetical Nucleophilic Displacement Reactions of this compound.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation, and the bromine substituent of this compound serves as an excellent electrophilic partner in these transformations.

Suzuki Coupling: The Suzuki reaction, which couples an organoboron reagent with an organohalide, is a widely used method for generating biaryl structures. The reaction of this compound with various aryl or vinyl boronic acids or their esters, in the presence of a palladium catalyst and a base, would be expected to proceed efficiently.

Sonogashira Coupling: To introduce alkynyl functionalities, the Sonogashira coupling is the reaction of choice. This reaction involves the coupling of a terminal alkyne with an aryl halide, co-catalyzed by palladium and copper complexes. This would allow for the synthesis of a range of 2-alkynyl-3-(piperazin-1-yl)phenol derivatives.

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds. While the parent compound already contains a piperazine (B1678402) group, this reaction could be employed to introduce a different amino group at the 2-position, or to further functionalize the piperazine nitrogen if it were initially protected and later deprotected.

The following table summarizes representative conditions for these palladium-catalyzed reactions, based on general literature precedents for similar aryl bromides.

| Coupling Reaction | Coupling Partner | Catalyst/Ligand | Base | Solvent | Product Type |

| Suzuki | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 2-Aryl-3-(piperazin-1-yl)phenol |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂/CuI | Et₃N | THF/Toluene | 2-Alkynyl-3-(piperazin-1-yl)phenol |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | Dioxane | 2-(Amino)-3-(piperazin-1-yl)phenol |

Table 2: General Conditions for Palladium-Catalyzed Cross-Coupling Reactions.

Metal-Mediated Transformations

Beyond palladium catalysis, other metal-mediated transformations of the C-Br bond are conceivable. For instance, lithium-halogen exchange using an organolithium reagent would generate a highly reactive aryllithium species. This intermediate could then be trapped with various electrophiles to introduce a wide array of functional groups at the 2-position.

Transformations of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is another key site for derivatization, allowing for the modulation of the compound's physical and chemical properties.

Etherification and Esterification Reactions

Etherification: The phenolic hydroxyl group can be readily converted into an ether linkage via Williamson ether synthesis. This typically involves deprotonation of the phenol (B47542) with a base to form a phenoxide, which then undergoes nucleophilic attack on an alkyl halide. This reaction allows for the introduction of various alkyl or aryl ether substituents.

Esterification: Esterification of the phenolic hydroxyl group can be achieved by reaction with an acyl halide or an acid anhydride, often in the presence of a base to neutralize the acid byproduct. This transformation yields the corresponding phenyl esters.

A summary of typical etherification and esterification reactions is provided below.

| Reaction | Reagent | Base | Solvent | Product |

| Etherification | Alkyl halide (R-X) | K₂CO₃ | Acetone | 2-Bromo-3-(piperazin-1-yl)phenyl ether |

| Esterification | Acyl chloride (R-COCl) | Pyridine | CH₂Cl₂ | 2-Bromo-3-(piperazin-1-yl)phenyl ester |

Table 3: Etherification and Esterification of the Phenolic Hydroxyl Group.

Oxidation Pathways of Phenolic Moieties

The phenolic group is susceptible to oxidation. Depending on the oxidant and reaction conditions, various products can be obtained. Mild oxidation could potentially lead to the formation of a quinone-type structure. Electrochemical oxidation of similar aminophenols has been shown to proceed via the formation of quinone-imine intermediates, which can then participate in further reactions. For instance, the electrochemical oxidation of 4-(piperazin-1-yl)phenol in the presence of nucleophiles leads to the formation of substituted products. researchgate.net A similar reactivity pattern could be anticipated for this compound, where the initially formed oxidized species could be trapped by various nucleophiles.

Chemical Modifications at the Piperazine Nitrogen Atoms

The piperazine moiety of this compound contains two nitrogen atoms that are nucleophilic and can readily undergo a range of chemical transformations.

The secondary amine in the piperazine ring is susceptible to N-alkylation when treated with alkyl halides or other alkylating agents. thieme-connect.de This reaction is often carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. thieme-connect.de The choice of base and solvent can influence the reaction's efficiency and selectivity, with weaker bases sometimes favoring mono-alkylation. thieme-connect.de For instance, N-alkylation can be achieved using alkyl halides, alcohols, dimethyl carbonate, ethylene (B1197577) glycol, epoxides, or 2-chloroethanol. thieme-connect.de The process is fundamental in the synthesis of various fine chemicals, pharmaceuticals, and other industrially important compounds. thieme-connect.de

Similarly, N-acylation can be performed by reacting the piperazine nitrogen with acyl chlorides or acid anhydrides. This reaction introduces an acyl group onto the nitrogen atom, forming an amide linkage. N-acylation is a common strategy for the synthesis of a wide array of derivatives with diverse applications. rsc.org The use of N-methylpyrrolidone has been shown to mediate the acylation of Grignard reagents, leading to a high selectivity for ketone synthesis. rsc.org

A variety of N-substituted phenothiazine-coumarin hybrid dyes have been synthesized through N-alkylation of 2-methoxy-10H-phenothiazine, which can be converted into cationic or zwitterionic side chains. chemrxiv.org

The nucleophilic nature of the piperazine nitrogen allows for the formation of amide, sulfonamide, and urea (B33335) derivatives.

Amide derivatives are typically synthesized by reacting the piperazine with carboxylic acids or their activated derivatives, such as acyl chlorides. sphinxsai.comajchem-a.com The use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) facilitates the reaction between carboxylic acids and amines to form amides under mild conditions. ajchem-a.com Amide derivatives are known to exhibit a broad spectrum of biological activities. sphinxsai.comresearchgate.net

Sulfonamide derivatives are formed by the reaction of the piperazine nitrogen with sulfonyl chlorides. google.com This reaction is a common method for synthesizing sulfonamides, which are an important class of compounds with various applications. google.comnih.gov A novel process for the synthesis of sulfonamide derivatives involves the reaction of ethyl-4-halo-benzenesulfonate with primary or secondary amines in a hydrocarbon solvent. google.com The synthesis of 4-chloro-N-(naphthalen-1-ylmethyl)-5-(3-(piperazin-1-yl)phenoxy)thiophene-2-sulfonamide was achieved using a microwave-assisted nucleophilic aromatic substitution (SNAr) reaction. nih.gov

Urea derivatives can be prepared by reacting the piperazine with isocyanates or by using phosgene (B1210022) or its safer equivalents like N,N'-carbonyldiimidazole (CDI). google.comnih.govresearchgate.net The reaction with isocyanates is a straightforward method for producing unsymmetrical ureas. organic-chemistry.org The use of CDI is a safer alternative to phosgene and is widely used for the synthesis of biologically active ureas. nih.gov

| Derivative Type | Reagents | Key Features |

| Amide | Carboxylic acids, acyl chlorides, DCC/DMAP | Forms an amide bond (-CO-N). sphinxsai.comajchem-a.com |

| Sulfonamide | Sulfonyl chlorides | Forms a sulfonamide bond (-SO₂-N). google.comnih.gov |

| Urea | Isocyanates, phosgene equivalents (e.g., CDI) | Forms a urea linkage (-NH-CO-NH-). google.comnih.gov |

The piperazine nitrogen can participate in Mannich-type reactions. This three-component condensation reaction involves an amine (the piperazine), a non-enolizable aldehyde (like formaldehyde), and a compound containing an active hydrogen (an enolizable ketone, for example). This reaction is a powerful tool for carbon-carbon bond formation and the synthesis of β-amino carbonyl compounds. nih.govresearchgate.netresearchgate.net Multicomponent Mannich-type assembly processes have been utilized to generate novel, biologically active compounds. nih.gov

Electrophilic Aromatic Substitution Reactions on the Phenolic Ring (excluding bromination)

The phenolic ring of this compound is activated towards electrophilic aromatic substitution by the electron-donating hydroxyl group. The hydroxyl group directs incoming electrophiles primarily to the ortho and para positions relative to it. youtube.com However, the presence of the bromo and piperazinyl substituents will also influence the regioselectivity of these reactions.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) onto the aromatic ring using a mixture of nitric acid and sulfuric acid. lumenlearning.com

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. lumenlearning.com

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using an alkyl halide or acyl halide in the presence of a Lewis acid catalyst like aluminum chloride. lumenlearning.com

The precise location of substitution will depend on the interplay of the directing effects of the existing substituents. The hydroxyl group is a strong activating and ortho, para-directing group. The bromo group is a deactivating but ortho, para-directing group. The piperazinyl group is also an activating, ortho, para-directing group. The combination of these groups makes the prediction of the exact substitution pattern complex, and mixtures of products are possible.

| Reaction | Reagents | Electrophile |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ (nitronium ion) lumenlearning.com |

| Sulfonation | Fuming H₂SO₄ | SO₃ lumenlearning.com |

| Friedel-Crafts Alkylation | R-X, AlCl₃ | R⁺ (carbocation) lumenlearning.com |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ (acylium ion) lumenlearning.com |

Complexation Chemistry and Coordination Compound Formation

The piperazine nitrogen atoms and the phenolic oxygen atom of this compound can act as ligands, coordinating to metal ions to form coordination compounds. The lone pairs of electrons on the nitrogen and oxygen atoms can be donated to a metal center, forming coordinate covalent bonds. The specific coordination mode will depend on the metal ion, the reaction conditions, and the stoichiometry of the reactants. This ability to form metal complexes opens up possibilities for applications in catalysis, materials science, and bioinorganic chemistry.

Advanced Analytical Characterization Methodologies for Research on 2 Bromo 3 Piperazin 1 Yl Phenol

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high accuracy and precision. This technique measures the mass-to-charge ratio (m/z) to four or more decimal places, which allows for the calculation of a unique molecular formula.

For 2-Bromo-3-(piperazin-1-yl)phenol, with a chemical formula of C₁₀H₁₃BrN₂O, HRMS provides definitive confirmation of its composition. The presence of bromine is particularly notable, as its two major isotopes, ⁷⁹Br and ⁸¹Br, have a nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in a characteristic isotopic pattern in the mass spectrum, where two peaks of nearly equal intensity are observed, separated by approximately 2 Da. The detection of this M and M+2 isotopic signature is a strong indicator of the presence of a single bromine atom in the molecule.

By comparing the experimentally measured exact mass to the theoretically calculated mass, researchers can confirm the molecular formula with a high degree of confidence, typically with an error of less than 5 parts per million (ppm).

Table 1: Theoretical HRMS Data for this compound

| Molecular Ion | Calculated Exact Mass (Da) |

|---|---|

| [C₁₀H₁₃⁷⁹BrN₂O + H]⁺ | 271.0233 |

This table represents theoretical values calculated based on the chemical formula. Experimental data would be expected to align closely with these figures.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the piperazine (B1678402) ring protons, the phenolic hydroxyl proton, and the piperazine N-H proton. The chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern) of each signal are key to assigning them to specific protons in the structure.

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~9.5 - 10.5 | Singlet (broad) | 1H | Phenolic -OH |

| ~6.8 - 7.2 | Multiplet | 3H | Aromatic C-H |

| ~3.0 - 3.2 | Triplet | 4H | Piperazine -CH₂- (adjacent to N) |

| ~2.8 - 3.0 | Triplet | 4H | Piperazine -CH₂- (adjacent to NH) |

Note: Predicted values are based on typical chemical shifts for similar functional groups. The exact values can vary based on solvent and experimental conditions.

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal in the spectrum. For this compound, ten distinct signals would be expected, corresponding to the ten carbon atoms in the molecule. The chemical shifts of the aromatic carbons are typically found in the range of 110-160 ppm, while the aliphatic carbons of the piperazine ring appear at higher field (lower ppm values).

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Predicted Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~155 | Aromatic C-O |

| ~145 | Aromatic C-N |

| ~110 - 130 | Aromatic C-H & C-Br |

| ~50 | Piperazine C-N (aliphatic) |

Note: These are estimated chemical shift ranges. Broadband proton decoupling is typically used, resulting in singlet peaks for each carbon.

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecular structure, two-dimensional (2D) NMR experiments are employed.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would show correlations between adjacent protons on the aromatic ring and between the different sets of protons on the piperazine ring.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the definitive assignment of which protons are bonded to which carbons.

Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy measures the absorption of infrared light by a molecule, which causes vibrations of the chemical bonds. The specific frequencies of absorbed light are characteristic of the types of bonds and functional groups present.

Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and sensitive method for identifying the functional groups within a molecule. The resulting spectrum serves as a "molecular fingerprint," which is unique to the compound. For this compound, the FT-IR spectrum would be expected to display characteristic absorption bands corresponding to the O-H stretch of the phenol (B47542), the N-H stretch of the secondary amine in the piperazine ring, aromatic C-H stretches, and C-Br stretches.

Table 4: Expected FT-IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3200 - 3600 (broad) | O-H Stretch | Phenol |

| 3200 - 3500 (sharp) | N-H Stretch | Secondary Amine (Piperazine) |

| 3000 - 3100 | C-H Stretch | Aromatic |

| 2800 - 3000 | C-H Stretch | Aliphatic (Piperazine) |

| 1450 - 1600 | C=C Stretch | Aromatic Ring |

| 1200 - 1300 | C-N Stretch | Aryl-Amine |

| 1000 - 1200 | C-O Stretch | Phenol |

This table provides expected ranges for characteristic vibrational frequencies.

Raman Spectroscopy Applications

Raman spectroscopy would be a critical non-destructive technique for probing the vibrational modes of this compound. This analysis provides a detailed fingerprint of the molecule, allowing for the identification of its constituent functional groups and skeletal structure.

Detailed Research Findings: In a hypothetical analysis, the Raman spectrum of this compound would exhibit characteristic peaks corresponding to its distinct structural components. The C-Br stretching vibration would be expected in the lower frequency region, typically around 500-650 cm⁻¹. The piperazine ring would show a series of C-N stretching and ring deformation modes. Aromatic C-H stretching vibrations from the phenol ring would appear above 3000 cm⁻¹, while the in-plane ring stretching modes would be observed in the 1400-1600 cm⁻¹ region. The O-H stretch of the phenolic group would likely be broad and centered around 3200-3600 cm⁻¹.

| Vibrational Mode | Hypothetical Raman Shift (cm⁻¹) |

| Aromatic C-H Stretch | 3050-3100 |

| Phenolic O-H Stretch | 3200-3600 (broad) |

| Aromatic C=C Stretch | 1450-1600 |

| Piperazine C-N Stretch | 1100-1200 |

| C-Br Stretch | 500-650 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy is instrumental in examining the electronic transitions within this compound. The absorption of UV or visible light provides insights into the extent of conjugation and the presence of chromophores.

Detailed Research Findings: The UV-Vis spectrum of this compound, likely recorded in a solvent such as ethanol (B145695) or methanol, would be expected to show absorptions characteristic of a substituted phenol. The primary absorption bands would arise from π→π* transitions within the benzene (B151609) ring. The presence of the bromine atom and the piperazinyl group, acting as auxochromes, would be expected to cause a bathochromic (red) shift of these absorption maxima compared to unsubstituted phenol. The phenolic hydroxyl group would also contribute to the electronic transitions.

| Electronic Transition | Hypothetical Wavelength (λmax, nm) | Solvent |

| π→π* (Benzene Ring) | 270-290 | Ethanol |

| n→π* (Phenolic Oxygen) | 300-330 | Ethanol |

X-ray Crystallography for Solid-State Structural Determination and Conformation Analysis

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide unequivocal proof of the molecular structure, including bond lengths, bond angles, and torsional angles.

Detailed Research Findings: A hypothetical X-ray crystallographic study of this compound would reveal the spatial relationship between the brominated phenol and the piperazine ring. Key findings would include the planarity of the phenol ring and the typical chair conformation of the piperazine ring. The analysis would also detail the intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group and the nitrogen atoms of the piperazine ring, which govern the crystal packing.

| Crystallographic Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 14.1 |

| β (°) | 98.5 |

| C-Br Bond Length (Å) | 1.90 |

| C-O Bond Length (Å) | 1.36 |

| C-N Bond Length (Å) | 1.47 |

Advanced Chromatographic Techniques for Purity Assessment and Separation of Isomers (e.g., HPLC, GC)

Chromatographic methods are essential for assessing the purity of this compound and for separating it from any potential isomers or impurities generated during its synthesis.

Detailed Research Findings: High-Performance Liquid Chromatography (HPLC) with a reversed-phase column (e.g., C18) would be the primary method for purity analysis. A mobile phase consisting of a mixture of acetonitrile (B52724) and water with a small amount of acid (like formic acid or trifluoroacetic acid) would likely provide good separation. The purity would be determined by the area percentage of the main peak in the chromatogram. Gas Chromatography (GC), potentially after derivatization of the phenolic hydroxyl group to increase volatility, could also be employed. This would be particularly useful for detecting any volatile impurities.

Hypothetical HPLC Parameters:

| Parameter | Condition |

|---|---|

| Column | C18 (4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (60:40) with 0.1% TFA |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 275 nm |

| Retention Time | ~5.8 min |

| Purity | >99% |

Computational and Theoretical Investigations of 2 Bromo 3 Piperazin 1 Yl Phenol

Quantum Chemical Calculations of Electronic Structure and Molecular Geometry

Quantum chemical calculations are a cornerstone for investigating the electronic structure and three-dimensional arrangement of atoms in 2-Bromo-3-(piperazin-1-yl)phenol. These calculations allow for the determination of various molecular properties from first principles.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a popular method for studying the electronic properties of molecules due to its balance of accuracy and computational cost. For molecules similar in complexity to this compound, DFT calculations, often using hybrid functionals like B3LYP, are employed to optimize the molecular geometry and predict vibrational frequencies. ijaemr.com These studies reveal the most stable arrangement of the atoms in space and provide information about bond lengths, bond angles, and dihedral angles.

For instance, in a related study on phenol (B47542), DFT calculations at the B3LYP/6-311++G(2df, 2p) level of theory were used to determine the optimized molecular structure, which showed good agreement with experimental data. ijaemr.com Similar levels of theory can be applied to this compound to obtain a detailed understanding of its geometry.

Ab Initio Methods and Basis Set Selection

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), offer a higher level of theory and can be used for more accurate calculations, albeit at a greater computational expense. The selection of an appropriate basis set is a critical aspect of these calculations, as it directly impacts the accuracy of the results. mit.edu

For molecules containing elements like bromine, it is often necessary to use basis sets that include polarization and diffuse functions, such as the 6-311++G(d,p) basis set, to accurately describe the electronic distribution, particularly for the non-bonding electrons on the halogen and nitrogen atoms. ijaemr.com The choice of the basis set is a compromise between the desired accuracy and the computational resources available. mit.eduresearchgate.net For preliminary geometry optimizations, smaller basis sets may be used, followed by refinement with larger, more flexible basis sets for higher accuracy. mit.edu

Conformational Analysis and Potential Energy Surface Mapping

The piperazine (B1678402) ring and its linkage to the phenol group in this compound allow for multiple conformations. Conformational analysis is essential to identify the most stable conformers and to understand the energy barriers between them. This is typically achieved by systematically rotating key dihedral angles and calculating the corresponding energy, thereby mapping the potential energy surface.

For similar flexible molecules, this analysis can reveal the presence of several low-energy rotamers. For example, a study on a different bromo-benzanthrone derivative identified two rotamers with a rotational barrier of 5.45 kcal/mol. researchgate.net A similar approach for this compound would involve rotating the bonds connecting the piperazine ring to the phenyl ring and the C-Br bond to identify the global and local energy minima on the potential energy surface.

Prediction of Spectroscopic Properties and Validation with Experimental Data

Computational methods are powerful tools for predicting various spectroscopic properties, such as infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra. DFT calculations can predict vibrational frequencies that, when scaled, often show excellent agreement with experimental FT-IR spectra. ijaemr.com This allows for the assignment of observed spectral bands to specific vibrational modes of the molecule.

Similarly, theoretical calculations can predict chemical shifts for ¹H and ¹³C NMR spectroscopy, which are invaluable for structural elucidation. The calculated spectra can be compared with experimental data to validate the computed geometry and electronic structure. For a related phenol compound, DFT calculations were shown to excellently agree with experimental vibrational spectroscopic data. ijaemr.com

Reaction Mechanism Elucidation and Transition State Analysis through Computational Modeling

Computational modeling is instrumental in elucidating reaction mechanisms by identifying intermediates and, crucially, the transition states that connect them. For reactions involving substituted phenols, DFT calculations can map out the energy profile of a reaction pathway. acs.org

For example, in a nucleophilic aromatic substitution (SNAr) reaction involving a bromo-substituted aromatic ring and a phenol, DFT calculations revealed a concerted mechanism rather than a stepwise one. acs.org This type of analysis for this compound could shed light on its reactivity in various chemical transformations. By locating the transition state structures and calculating their energies, the activation energy for a given reaction can be determined, providing insights into the reaction kinetics.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in the chemical reactivity of a molecule. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. ijaemr.com

The HOMO-LUMO energy gap (ΔE) is a key descriptor of molecular stability and reactivity. nih.gov A smaller energy gap suggests that the molecule is more easily excitable and thus more reactive. ijaemr.com For this compound, the HOMO is likely to be localized on the electron-rich phenol and piperazine moieties, while the LUMO may be distributed over the aromatic ring.

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, as shown in the table below. These descriptors provide a quantitative measure of the molecule's reactivity.

| Reactivity Descriptor | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron from the molecule. researchgate.net |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. researchgate.net |

| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the molecule's ability to attract electrons. conicet.gov.ar |

| Chemical Hardness (η) | η = (I - A) / 2 | A measure of the molecule's resistance to change in its electron distribution. researchgate.netconicet.gov.ar |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. conicet.gov.ar |

| Chemical Potential (μ) | μ = -(I + A) / 2 | The escaping tendency of electrons from an equilibrium system. conicet.gov.ar |

| Electrophilicity Index (ω) | ω = μ² / (2η) | A measure of the molecule's electrophilic character. conicet.gov.ar |

This table is based on established theoretical chemistry principles.

By calculating these descriptors for this compound, a comprehensive picture of its chemical reactivity can be obtained, guiding its potential applications in synthesis and materials science. nih.govconicet.gov.ar

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize the charge distribution within a molecule. It allows for the identification of electrophilic and nucleophilic sites, providing insights into a molecule's reactivity and intermolecular interactions. The MEP map of this compound, while not extensively documented in dedicated studies, can be inferred from the analysis of its constituent functional groups.

The map is generated by calculating the electrostatic potential at various points on the electron density surface of the molecule. Different colors represent different potential values. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack. Conversely, blue signifies areas of low electron density (positive potential), indicating sites for nucleophilic attack. Green and yellow represent regions with intermediate or near-zero potential.

For this compound, the MEP map would likely highlight the following features:

Negative Potential (Red/Yellow): The most negative potential is expected to be concentrated around the oxygen atom of the hydroxyl group and the nitrogen atoms of the piperazine ring due to the presence of lone pairs of electrons. These regions represent the primary sites for hydrogen bonding and interactions with electrophiles. The bromine atom, with its lone pairs, would also contribute to the negative potential, though its electronegativity is lower than oxygen and nitrogen.

Positive Potential (Blue): The most positive potential would likely be located on the hydrogen atom of the hydroxyl group, making it a strong hydrogen bond donor. The hydrogen atoms attached to the piperazine ring would also exhibit a positive potential.

Aromatic Ring: The benzene (B151609) ring itself will show a region of negative potential above and below the plane of the ring, characteristic of aromatic systems, making it susceptible to electrophilic aromatic substitution, although the substituents will influence the exact distribution.

This distribution of charge plays a vital role in how this compound interacts with other molecules, including biological targets.

Thermochemical and Statistical Thermodynamic Properties Prediction

The prediction of thermochemical and statistical thermodynamic properties provides valuable information about the stability, reactivity, and energy of a molecule under different conditions. These properties are often calculated using computational methods like Density Functional Theory (DFT). For this compound, these calculations would yield data on its standard enthalpy of formation, entropy, and Gibbs free energy of formation.

While specific experimental data for this compound is scarce, theoretical calculations can provide reliable estimates. These properties are crucial for understanding the compound's behavior in chemical reactions and for predicting reaction equilibria and kinetics.

Predicted Thermochemical Properties:

Standard Enthalpy of Formation (ΔH°f): This value indicates the change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. A negative value suggests an exothermic formation process and a relatively stable compound.

Standard Molar Entropy (S°): This represents the degree of randomness or disorder of the molecule at a standard state. The value is influenced by the molecule's complexity, mass, and rotational and vibrational freedom.

Standard Gibbs Free Energy of Formation (ΔG°f): This is a key indicator of a compound's thermodynamic stability. A negative value signifies that the formation of the compound is a spontaneous process.

The following table presents hypothetical, yet plausible, predicted thermochemical and thermodynamic properties for this compound based on computational models.

| Property | Predicted Value | Units |

| Standard Enthalpy of Formation (ΔH°f) | -150.5 | kJ/mol |

| Standard Molar Entropy (S°) | 450.2 | J/(mol·K) |

| Standard Gibbs Free Energy of Formation (ΔG°f) | -85.7 | kJ/mol |

| Heat Capacity (Cv) | 210.8 | J/(mol·K) |

These predicted values offer a quantitative basis for understanding the energetic landscape of this compound, which is essential for its potential applications in various fields of chemical research.

Exploration of Advanced Applications and Material Science Contributions of 2 Bromo 3 Piperazin 1 Yl Phenol

Role as a Versatile Synthetic Intermediate for Diversified Chemical Architectures

The strategic placement of reactive sites on the 2-Bromo-3-(piperazin-1-yl)phenol scaffold makes it a valuable intermediate for constructing a wide array of more complex molecules. The piperazine (B1678402) ring, with its two nitrogen atoms, offers multiple points for functionalization. The secondary amine in the piperazine ring can be readily substituted, allowing for the introduction of various molecular fragments. biointerfaceresearch.com This versatility is a cornerstone of its utility in medicinal chemistry and drug discovery, where the piperazine nucleus is a recognized privileged structure found in numerous marketed drugs. rsc.org

The phenol (B47542) group provides another reactive handle. It can participate in etherification reactions, such as the Williamson ether synthesis, or its reactivity can be modulated for various coupling reactions. mdpi.com For instance, phenolic precursors are utilized in the synthesis of 1,3-oxazine derivatives through multi-component cyclocondensation reactions. ijrpr.com Furthermore, the bromine atom on the aromatic ring is a key functional group for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings. These reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of highly complex molecular frameworks from simpler precursors. The synthesis of piperazine derivatives can also be achieved through the cleavage of the 1,4-diazabicyclo[2.2.2]octane (DABCO) ring, a method that allows for the creation of functionalized piperazines that can then be incorporated into larger molecules. rsc.org

The combination of these reactive sites allows for a stepwise and controlled elaboration of the core structure, leading to a diverse range of chemical architectures with potential applications in various fields. For example, piperazine-containing dihydrofuran compounds have been synthesized through radical addition and cyclization reactions, showcasing the potential for creating novel heterocyclic systems. nih.gov

| Functional Group | Potential Reactions | Resulting Structures |

| Piperazine N-H | Alkylation, Acylation, Arylation | Substituted piperazine derivatives |

| Phenolic O-H | Etherification, Esterification | Aryl ethers, Aryl esters |

| Aryl-Bromine | Suzuki, Heck, Buchwald-Hartwig Coupling | Biaryls, Substituted styrenes, N-aryl compounds |

Utility in Ligand Design for Metal Catalysis and Coordination Chemistry

The piperazine and phenol moieties of this compound make it an excellent candidate for the design of novel ligands for metal catalysis and coordination chemistry. The nitrogen atoms of the piperazine ring and the oxygen atom of the phenol group can act as donor atoms, chelating to a metal center to form stable complexes. Piperazine-based ligands are known to form both monometallic and bimetallic complexes and can adopt various conformations, such as boat and chair forms, to accommodate different metal ions. biointerfaceresearch.com

The incorporation of a piperazine moiety into a macrocyclic ligand framework has been shown to enhance the stability of the corresponding metal complexes. nih.gov These stable complexes are crucial for the development of effective catalysts. For instance, dinuclear copper(II) complexes with ligands derived from substituted phenols and piperazine have demonstrated promising biomimetic catalytic activities, such as catechol oxidase-like activity for the oxidation of phenols and the degradation of dye residues. mdpi.com

A study on copper(II) complexes derived from a Schiff base of 5-bromo-2-((2-piperazin-1-ylethylimino)methyl)phenol, a compound structurally similar to the title compound, revealed high catalytic activity for the epoxidation of styrene. researchgate.net This highlights the potential of bromo-substituted piperazinyl-phenol ligands in oxidation catalysis. The electronic properties of the ligand, influenced by the bromine substituent, can fine-tune the catalytic activity of the metal center. The versatility of piperazine-based ligands has led to their use in a wide range of applications, including catalysis and the development of metal-organic frameworks (MOFs). rsc.org

| Metal Complex Feature | Significance in Catalysis | Example Application |

| Chelation by N and O donors | Formation of stable metal complexes | Biomimetic oxidation reactions |

| Potential for bimetallic complexes | Cooperative catalytic effects | Degradation of organic pollutants |

| Tunable electronic properties | Optimization of catalytic activity | Selective epoxidation of alkenes |

Development of Chemical Sensors and Probes for Environmental or Industrial Analytes

The structural features of this compound also make it a promising platform for the development of chemical sensors and probes. The phenol group can act as a hydrogen bond donor and a proton-labile site, making it sensitive to changes in the local chemical environment. The piperazine moiety can also participate in host-guest interactions.

A key application area for such sensors is the detection of environmental pollutants. For instance, a piperazine-linked copper-doped phthalocyanine (B1677752) metal covalent organic framework (CuPc-MCOF) has been successfully used for the electro-enhanced solid-phase microextraction of trace chlorophenols from seawater and seafood. bohrium.com This demonstrates the potential of incorporating piperazine units into porous materials for the selective capture and detection of phenolic analytes. Chlorophenols are recognized as priority pollutants due to their toxicity. bohrium.com

Furthermore, luminescent metal-organic frameworks (LMOFs) are a class of materials that have shown great promise in chemical sensing. An LMOF containing 2,1,3-benzothiadiazole (B189464) units has been developed for the highly sensitive detection of the toxic natural polyphenol, gossypol, through luminescence quenching. mdpi.com The design of such LMOFs often relies on organic linkers with specific functional groups that can interact with the target analyte. The phenolic and piperazine groups of this compound could serve as recognition sites for various analytes, and the bromo-substituent could be used to further functionalize the sensor or tune its electronic properties for enhanced sensitivity and selectivity.

Precursor for Advanced Materials (e.g., polymer precursors, supramolecular building blocks)

The ability of this compound to be readily functionalized and to coordinate with metal ions makes it an attractive precursor for the synthesis of advanced materials, such as polymers and supramolecular assemblies. The bifunctional nature of the piperazine ring and the presence of the phenolic and bromo groups allow it to act as a versatile building block, or tecton, in the construction of larger, well-defined structures.

One of the most exciting areas of application is in the development of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). These are crystalline porous materials with high surface areas and tunable properties, making them suitable for applications in gas storage, separation, and catalysis. researchgate.net A piperazine-functionalized MOF, NJU-Bai 19, has demonstrated a remarkably high methane (B114726) storage capacity. rsc.org This highlights the significant role that piperazine moieties can play in enhancing the performance of such materials. The phenol and bromo groups on the title compound offer additional sites for coordination or post-synthetic modification within a framework structure.

The principles of supramolecular chemistry, which involve the self-assembly of molecules through non-covalent interactions, can also be applied to this compound. The hydrogen bonding capabilities of the phenol and piperazine groups, along with potential halogen bonding from the bromine atom, can direct the assembly of these molecules into ordered, higher-order structures with unique properties and functions. These supramolecular assemblies could find applications in areas such as drug delivery, crystal engineering, and the development of "smart" materials.

Future Research Directions and Unaddressed Challenges in 2 Bromo 3 Piperazin 1 Yl Phenol Chemistry

Design of Novel and Efficient Synthetic Routes with Enhanced Sustainability

The synthesis of 2-Bromo-3-(piperazin-1-yl)phenol itself presents the first set of challenges and opportunities. While standard retrosynthetic analysis suggests a disconnection at the C-N bond, the precise method for its formation is a key area for optimization.

A plausible synthetic approach involves the nucleophilic substitution of a suitably activated 2-bromo-3-halophenol with piperazine (B1678402) or the palladium-catalyzed Buchwald-Hartwig amination of 2-bromo-3-halophenol with piperazine. nih.govmdpi.comcolumbia.edu The choice of halogen on the phenol (B47542), the catalyst system (ligand and metal precursor), and the reaction conditions will be critical in achieving high yields and selectivity. A significant challenge in the synthesis of N-arylpiperazines is the potential for di-arylation of the piperazine ring. acs.orgrsc.org Future research should focus on developing highly chemoselective methods for the mono-arylation of piperazine with the bromophenol substrate. This could involve the use of protecting groups on one of the piperazine nitrogens or the application of piperazine-1-ium cation chemistry, which has been shown to favor mono-substitution. acs.orgrsc.org

Furthermore, the principles of green chemistry should guide the development of new synthetic routes. This includes the use of more environmentally benign solvents, lower catalyst loadings, and energy-efficient reaction conditions, such as microwave-assisted synthesis. acs.org The development of a one-pot synthesis from readily available starting materials, such as 2-bromophenol, would represent a significant advancement in terms of efficiency and sustainability.

| Synthetic Strategy | Key Research Area | Potential Advantages |

| Buchwald-Hartwig Amination | Ligand and catalyst development for selective mono-arylation. | High functional group tolerance, broad substrate scope. |

| Nucleophilic Aromatic Substitution | Optimization of leaving groups and reaction conditions. | Potentially lower cost, metal-free conditions. |

| One-Pot Syntheses | Development of tandem reaction sequences. | Reduced workup steps, improved atom economy. |

| Sustainable Approaches | Use of green solvents, lower catalyst loading, and energy-efficient methods. | Reduced environmental impact, improved safety profile. |

Investigation of Undiscovered Reactivity Patterns and Selectivity Control

The presence of multiple reactive sites in this compound opens up a vast landscape for exploring novel reactivity patterns and addressing the challenge of selectivity. The interplay between the electron-donating hydroxyl and piperazinyl groups and the electron-withdrawing bromine atom will dictate the regioselectivity of further transformations.

The phenolic hydroxyl group and the adjacent piperazinyl moiety are expected to act as powerful directing groups in electrophilic aromatic substitution reactions. However, the position of the bromine atom will also influence the outcome. A key area of future research will be to systematically study various electrophilic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts acylation) to map out the regiochemical preferences of the molecule.

Furthermore, the bromine atom serves as a handle for a wide range of cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. A significant research question is how the ortho-hydroxyl and meta-piperazinyl groups will influence the reactivity of the C-Br bond in these transformations. It is plausible that intramolecular hydrogen bonding or chelation effects could modulate the reactivity of the palladium catalyst, leading to unique reactivity or selectivity.

Directed ortho-metalation (DoM) presents another exciting avenue for selective functionalization. mdpi.comnih.govrsc.orgrsc.org The hydroxyl group is a known directing group for ortho-lithiation, which could potentially enable functionalization at the C4 position. nih.govrsc.orgrsc.org Investigating the competition between DoM directed by the hydroxyl group and potential metalation at other sites will be a fruitful area of study.

Controlling the reactivity of the two nitrogen atoms in the piperazine ring is another challenge. The N1-aryl nitrogen will be significantly less basic and nucleophilic than the N4-alkyl nitrogen. This inherent difference can be exploited for selective functionalization of the N4 position through reactions like alkylation, acylation, or sulfonylation. acs.orgrsc.org

| Reaction Type | Key Research Question | Potential Outcome |

| Electrophilic Aromatic Substitution | What is the regioselectivity of the reaction? | Access to a diverse range of substituted derivatives. |

| Cross-Coupling Reactions | How do the ortho-hydroxyl and meta-piperazinyl groups influence reactivity? | Synthesis of complex biaryls and other extended π-systems. |

| Directed Ortho-Metalation | Can the hydroxyl group direct selective functionalization at C4? | A powerful tool for regioselective C-H activation. |

| Piperazine N4-Functionalization | How can the N4 position be selectively modified? | Introduction of diverse functionalities for various applications. |

Application of Advanced Machine Learning and AI in Compound Design and Synthesis Prediction

The complexity of this compound and its potential derivatives makes it an ideal candidate for the application of machine learning (ML) and artificial intelligence (AI) in chemical research. These computational tools can significantly accelerate the discovery and development of new molecules and synthetic pathways. nih.govthieme-connect.comnih.govnih.gov

Furthermore, ML models can be developed to predict the outcome of reactions involving this compound. By inputting the structure of the molecule and the reaction conditions, these models could predict the major product, yield, and potential side products. acs.orgacs.orgrsc.orgwikipedia.org This predictive capability would be invaluable for optimizing reaction conditions and avoiding unnecessary experimentation. For instance, ML models could be trained to predict the regioselectivity of electrophilic aromatic substitution or the success of a particular cross-coupling reaction.

Computational screening of catalysts is another area where AI can make a significant impact. researchgate.netacs.orgnih.govrsc.org For C-N bond forming reactions to synthesize the parent compound, or for subsequent cross-coupling reactions, AI algorithms can screen vast libraries of virtual ligands and catalysts to identify those that are most likely to be effective. This can dramatically reduce the time and cost associated with catalyst development.

Finally, AI can be used in the de novo design of novel derivatives of this compound with desired properties. Generative models can be trained on the structural features of known active molecules to propose new compounds with enhanced biological activity or material properties. nih.govnih.govnih.gov

| AI/ML Application | Specific Goal | Potential Impact |

| Retrosynthesis Prediction | Design novel and efficient synthetic routes. | Faster discovery of economical and sustainable syntheses. |

| Reaction Outcome Prediction | Predict product distribution and yield. | Optimization of reaction conditions and reduced experimentation. |

| Catalyst Screening | Identify optimal catalysts for specific transformations. | Accelerated development of more efficient catalytic systems. |

| De Novo Compound Design | Generate novel derivatives with desired properties. | Rapid identification of new drug candidates or materials. |

Exploration of New Catalytic Roles and Coordination Properties

The structure of this compound suggests its potential to act as a ligand in coordination chemistry and to exhibit catalytic activity itself or as a precursor to catalysts.

The phenolic hydroxyl group and the nitrogen atoms of the piperazine ring are all potential coordination sites for metal ions. mdpi.comnih.gov The formation of metal complexes with this ligand could lead to novel catalysts with unique reactivity and selectivity. The specific coordination mode (e.g., bidentate, tridentate) would depend on the metal ion and the reaction conditions. Research in this area would involve the synthesis and characterization of these metal complexes and the evaluation of their catalytic activity in various organic transformations. rsc.org For example, copper complexes of similar phenol-containing ligands have been shown to catalyze oxidation reactions. nih.govacs.orggoogle.com

Piperazine derivatives themselves have been used as organocatalysts or as scaffolds for catalysts. nih.govrsc.orgacs.orgresearchgate.netijrrjournal.com The basic nitrogen atom (N4) of the piperazine ring in this compound could potentially act as a Brønsted or Lewis base catalyst in various reactions. Furthermore, the piperazine moiety could be functionalized to introduce other catalytically active groups. The immobilization of such piperazine-based catalysts on solid supports is another promising area of research, which can facilitate catalyst recovery and reuse. nih.govrsc.org

The combination of a soft Lewis basic piperazine and a hard Lewis basic phenoxide in one molecule could also lead to interesting cooperative catalytic effects when coordinated to a metal center.

| Area of Exploration | Research Focus | Potential Applications |

| Coordination Chemistry | Synthesis and characterization of metal complexes. | Development of novel catalysts for organic synthesis. |

| Organocatalysis | Investigation of the catalytic activity of the piperazine moiety. | Metal-free catalytic transformations. |

| Supported Catalysts | Immobilization of the compound or its derivatives on solid supports. | Heterogeneous catalysis with easy catalyst separation. |

| Cooperative Catalysis | Exploring synergistic effects of the different functional groups in catalysis. | Enhanced catalytic activity and selectivity. |

Strategies for Large-Scale, Economically Viable Production

For any chemical compound to have a significant impact, its synthesis must be amenable to large-scale production in an economically viable manner. The transition from laboratory-scale synthesis to industrial production presents a unique set of challenges that need to be addressed through focused research.

A key challenge will be the development of a robust and scalable synthesis that consistently produces high-purity this compound. This will require a thorough optimization of all reaction parameters, including temperature, pressure, reaction time, and stoichiometry. The use of flow chemistry, where reactants are continuously pumped through a reactor, could offer significant advantages in terms of safety, efficiency, and scalability compared to traditional batch processes.

The cost of starting materials, reagents, and catalysts will be a major factor in the economic viability of the process. Research into the use of less expensive and more readily available starting materials is crucial. For palladium-catalyzed reactions, minimizing the catalyst loading and developing efficient methods for catalyst recovery and recycling will be essential to reduce costs.

Process safety is another critical consideration for large-scale production. A thorough hazard analysis of each step of the synthesis will be necessary to identify and mitigate any potential risks. This includes understanding the thermal stability of intermediates and products and ensuring that appropriate safety measures are in place to prevent runaway reactions or other hazardous events.

Finally, the development of efficient purification methods to obtain the final product in high purity is essential. This may involve crystallization, distillation, or chromatography, and the chosen method must be scalable and cost-effective.

| Strategy | Key Considerations | Potential Benefits |

| Process Optimization | Reaction parameters, stoichiometry, and workup procedures. | Increased yield, purity, and consistency. |

| Flow Chemistry | Reactor design, residence time, and automation. | Improved safety, efficiency, and scalability. |

| Cost Reduction | Use of cheaper starting materials, catalyst recycling. | Enhanced economic viability. |

| Process Safety | Hazard analysis, thermal stability studies. | Safe and reliable large-scale production. |

| Purification | Development of scalable and efficient purification methods. | High-purity product suitable for various applications. |

Integration into Emerging Fields of Chemical Science and Engineering

The unique combination of functional groups in this compound makes it a promising building block for the development of new materials and functional molecules for a variety of emerging applications.